molecular formula C19H23ClN2O2S B15144754 SZTYZVNOORGUPE-UHFFFAOYSA-N-d6

SZTYZVNOORGUPE-UHFFFAOYSA-N-d6

Cat. No.: B15144754
M. Wt: 385.0 g/mol
InChI Key: SZTYZVNOORGUPE-WFGJKAKNSA-N
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Description

SZTYZVNOORGUPE-UHFFFAOYSA-N-d6 is a deuterated form of SZTYZVNOORGUPE-UHFFFAOYSA-N. This compound is often used in scientific research due to its high purity and stability . Deuterated compounds are those in which hydrogen atoms are replaced by deuterium, a stable isotope of hydrogen. This substitution can significantly alter the physical and chemical properties of the compound, making it useful for various applications in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of SZTYZVNOORGUPE-UHFFFAOYSA-N-d6 involves the deuteration of SZTYZVNOORGUPE-UHFFFAOYSA-N. This process typically requires the use of deuterated reagents and solvents under controlled conditions to ensure the complete replacement of hydrogen atoms with deuterium . The reaction conditions often include elevated temperatures and pressures to facilitate the deuteration process.

Industrial Production Methods: In an industrial setting, the production of this compound is carried out in large-scale reactors designed to handle the specific requirements of deuteration reactions. These reactors are equipped with advanced monitoring and control systems to ensure the consistency and quality of the final product. The process involves the use of high-purity deuterated reagents and solvents, along with stringent purification steps to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: SZTYZVNOORGUPE-UHFFFAOYSA-N-d6 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of deuterium can influence the reaction kinetics and mechanisms, often leading to different reaction pathways compared to the non-deuterated form .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reaction conditions vary depending on the desired outcome, but they generally involve controlled temperatures and pressures to optimize the reaction rates and yields .

Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield deuterated carboxylic acids, while reduction reactions could produce deuterated alcohols .

Comparison with Similar Compounds

SZTYZVNOORGUPE-UHFFFAOYSA-N-d6 is unique compared to other similar compounds due to its deuterated nature. Similar compounds include other deuterated analogs of SZTYZVNOORGUPE-UHFFFAOYSA-N, as well as non-deuterated forms. The primary difference lies in the isotopic substitution, which can significantly impact the compound’s physical and chemical properties . Other similar compounds include deuterated versions of common organic molecules used in research and industry .

Properties

Molecular Formula

C19H23ClN2O2S

Molecular Weight

385.0 g/mol

IUPAC Name

3-[2-chloro-7-(methoxymethoxy)phenothiazin-10-yl]-N,N-bis(trideuteriomethyl)propan-1-amine

InChI

InChI=1S/C19H23ClN2O2S/c1-21(2)9-4-10-22-16-7-6-15(24-13-23-3)12-19(16)25-18-8-5-14(20)11-17(18)22/h5-8,11-12H,4,9-10,13H2,1-3H3/i1D3,2D3

InChI Key

SZTYZVNOORGUPE-WFGJKAKNSA-N

Isomeric SMILES

[2H]C([2H])([2H])N(CCCN1C2=C(C=C(C=C2)OCOC)SC3=C1C=C(C=C3)Cl)C([2H])([2H])[2H]

Canonical SMILES

CN(C)CCCN1C2=C(C=C(C=C2)OCOC)SC3=C1C=C(C=C3)Cl

Origin of Product

United States

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